molecular formula C14H16N2O4 B2441272 1-(2-methoxyethyl)-3-((3-methoxyphenyl)amino)-1H-pyrrole-2,5-dione CAS No. 920944-81-6

1-(2-methoxyethyl)-3-((3-methoxyphenyl)amino)-1H-pyrrole-2,5-dione

Cat. No. B2441272
CAS RN: 920944-81-6
M. Wt: 276.292
InChI Key: FYLWUTQVVINYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyethyl)-3-((3-methoxyphenyl)amino)-1H-pyrrole-2,5-dione, also known as MMPI, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further investigation. In

Scientific Research Applications

1. Chemical Reactions and Synthesis

1-(2-methoxyethyl)-3-((3-methoxyphenyl)amino)-1H-pyrrole-2,5-dione is involved in various chemical reactions leading to the formation of complex molecular structures. For instance, it undergoes reactions with acyclic, carbocyclic, and heterocyclic 1,3-CH,NH-binucleophiles, resulting in the formation of spirobisheterocyclic or bridging heterocyclic systems (Silaichev et al., 2013).

2. Anti-Cancer Therapeutics

The compound has been synthesized as a pyrrole derivative and studied for its potential as an anti-cancer therapeutic. It acts as an inhibitor of protein kinases including EGFR and VEGFR and exhibits anti-inflammatory, proapoptotic, and antitumor activity (Kuznietsova et al., 2019).

3. Luminescent Polymers

This chemical is used in the synthesis of highly luminescent polymers. These polymers, which incorporate the pyrrolo[3,4-c]pyrrole-1,4-dione unit, exhibit strong fluorescence and are soluble in common organic solvents, making them useful in various applications (Zhang & Tieke, 2008).

4. Corrosion Inhibition

Derivatives of 1H-pyrrole-2,5-dione, like 1-phenyl-1H-pyrrole-2,5-dione, have been studied for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives show good inhibition efficiency, suggesting their potential application in corrosion protection (Zarrouk et al., 2015).

5. Antimicrobial Activity

The compound, when interacting with primary amines, forms derivatives that have been studied for their antimicrobial activities. This indicates its potential application in the development of new antimicrobial agents (Gein et al., 2009).

6. Photophysical Properties

Symmetrically substituted derivatives of diketopyrrolopyrrole, including variations of 1H-pyrrole-2,5-dione, have been synthesized and analyzed for their photophysical properties. These compounds show potential applications in organic optoelectronic materials and biological systems due to their water solubility and optical properties (Zhang et al., 2014).

7. Glycolic Acid Oxidase Inhibitors

As a 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivative, the compound has been explored as an inhibitor of glycolic acid oxidase, which is significant in medicinal chemistry for the treatment of conditions related to oxalate production (Rooney et al., 1983).

properties

IUPAC Name

3-(3-methoxyanilino)-1-(2-methoxyethyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-19-7-6-16-13(17)9-12(14(16)18)15-10-4-3-5-11(8-10)20-2/h3-5,8-9,15H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLWUTQVVINYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C=C(C1=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-3-((3-methoxyphenyl)amino)-1H-pyrrole-2,5-dione

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